1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
4-[(2-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-14-7-5-6-8-15(14)13-19(16(21)22)9-11-20(12-10-19)17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVPHNVBGDOJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140587 | |
| Record name | 1-(1,1-Dimethylethyl) 4-[(2-methylphenyl)methyl]-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177990-35-1 | |
| Record name | 1-(1,1-Dimethylethyl) 4-[(2-methylphenyl)methyl]-1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177990-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 4-[(2-methylphenyl)methyl]-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
The synthesis of 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 2-methylbenzyl chloride.
Protection of Piperidine: The nitrogen atom of piperidine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at this site.
Alkylation: The protected piperidine is then alkylated with 2-methylbenzyl chloride under basic conditions to introduce the 2-methylphenylmethyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium hydride and alkyl halides.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or extended carbon chains.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid has potential applications in several areas of pharmaceutical research:
- Drug Development : This compound can serve as a precursor for synthesizing more complex molecules with potential therapeutic effects. Its structure suggests possible interactions with biological targets, which could be explored for developing new drugs targeting specific receptors or enzymes involved in diseases.
- Anticancer Research : Similar piperidine derivatives have shown promise as anticancer agents. For instance, compounds with structural similarities have been evaluated for their ability to inhibit cancer cell proliferation, indicating that 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid may also exhibit similar properties.
- Antiviral Activity : Research indicates that derivatives of piperidine compounds can function as neuraminidase inhibitors, which are crucial in treating viral infections such as influenza. This suggests that 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid might also possess antiviral properties worth investigating.
The biological activity of 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid can be attributed to its structural features:
- Receptor Binding : Studies on similar compounds have demonstrated that modifications in the piperidine structure can significantly affect receptor binding affinity and selectivity. Understanding these interactions could provide insights into the therapeutic potential of this compound.
- Anti-inflammatory Effects : Piperidine derivatives have been reported to modulate inflammatory pathways. Investigating the anti-inflammatory properties of 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid could reveal additional therapeutic applications.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of piperidine derivatives similar to 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid:
- Anticancer Studies : A study focused on synthesizing new propanamide derivatives bearing piperidinyl structures reported promising anticancer activity against various cell lines. The synthesized compounds exhibited low IC50 values, indicating strong activity compared to established chemotherapeutics like doxorubicin .
- Synthesis of Novel Heterocycles : Another research article detailed the synthesis of novel heterocyclic amino acids derived from N-Boc protected piperidinyl compounds. These derivatives showed potential as building blocks for drug development due to their unique structural characteristics .
- Biological Activity Assessment : A review highlighted the biological activities associated with piperidine derivatives, including their antiviral and anti-inflammatory effects. The mechanisms underlying these activities were linked to their ability to interact with specific biological targets .
Wirkmechanismus
The mechanism of action of 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active piperidine derivative upon metabolic cleavage of the Boc group. The molecular targets and pathways involved can vary but often include interactions with enzymes, receptors, and ion channels in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-allyl-4-piperidinecarboxylic Acid (CAS 426842-70-8)
- Substituent : Allyl group at the 4-position.
- Key Differences : The allyl group introduces unsaturation, which may increase reactivity in cycloaddition or oxidation reactions compared to the saturated 2-methylbenzyl group. This compound is more prone to electrophilic additions due to the alkene moiety .
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Substituent : Ethoxycarbonyl group at the 1-position.
- However, it offers less protection for the amine group under acidic conditions .
1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic Acid (CAS 189321-65-1)
- Substituent: Additional Boc-protected amino group at the 4-position.
- This compound is ideal for multi-step syntheses requiring sequential deprotection .
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (CAS 352673-16-6)
- Substituent : 2-Chlorobenzoyl group at the 1-position.
- Key Differences : The electron-withdrawing chlorine atom alters electronic properties, enhancing acidity of the carboxylic acid (pKa ~3.5 vs. ~4.5 for the target compound). This compound is less lipophilic (LogP ~1.8) compared to the target compound (estimated LogP ~3.2) .
Physicochemical Properties
Biologische Aktivität
1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as a pharmacological agent. This article reviews existing research on the compound, focusing on its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a piperidine ring, and a 2-methylphenyl side chain. Its chemical structure can be represented as follows:
This structure contributes to its lipophilicity and ability to interact with various biological targets.
The compound is primarily investigated for its role as an inhibitor of GABA transporters, which are critical in regulating neurotransmitter levels in the central nervous system. Inhibiting these transporters can enhance GABAergic transmission, potentially alleviating conditions such as neuropathic pain and anxiety disorders.
In Vitro Studies
Research indicates that 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid exhibits significant inhibitory activity against mouse GABA transporter subtypes (mGAT1–4). The compound's potency varies across these subtypes:
| GABA Transporter | pIC50 Value |
|---|---|
| mGAT1 | 5.00 |
| mGAT2 | 5.43 |
| mGAT3 | 5.04 |
| mGAT4 | 5.36 |
These values suggest that the compound preferentially inhibits mGAT2 and mGAT4, which are associated with the modulation of pain pathways .
In Vivo Studies
In vivo experiments have demonstrated that compounds similar to 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid exhibit antinociceptive properties in rodent models of neuropathic pain. For instance, in models induced by chemotherapy agents like oxaliplatin and paclitaxel, these compounds showed significant pain relief without inducing motor deficits, indicating a favorable safety profile .
Neuropathic Pain Models
A study highlighted the effectiveness of a related compound in reducing hyperalgesia and allodynia in diabetic neuropathic pain models. The results indicated that enhancing GABAergic activity could provide a novel therapeutic approach for managing chronic pain conditions .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar compounds has been assessed through various studies, indicating good bioavailability and metabolic stability. Toxicological evaluations have shown low hepatotoxicity and cytotoxicity at therapeutic doses, further supporting their potential as safe therapeutic agents .
Q & A
Q. What are the standard synthetic routes for preparing 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid?
A common approach involves hydrolyzing ester-protected intermediates under basic conditions. For example, ethyl esters can be saponified using NaOH in aqueous ethanol, followed by acidification with HCl to precipitate the carboxylic acid product . Boc protection is typically introduced early in the synthesis to preserve amine functionality during subsequent reactions . Key steps include:
- Stirring the ester intermediate with 5N NaOH in EtOH/water (24 hours at room temperature).
- Acidifying the mixture to pH 3–4 with HCl to induce crystallization.
- Filtering and washing the precipitate to achieve ≥97% purity .
Q. How is the compound purified, and what analytical methods validate its purity?
Purification often involves recrystallization from polar solvents (e.g., ethanol/water mixtures) or column chromatography for intermediates. Final purity is validated using:
Q. What safety protocols are critical when handling this compound?
Q. How is the compound characterized spectroscopically?
- ¹H NMR : DMSO-d6 is preferred for resolving piperidine ring protons (δ 1.5–3.5 ppm) and aromatic substituents .
- IR spectroscopy : Carboxylic acid (C=O stretch at ~1687 cm⁻¹) and Boc carbonyl (1730 cm⁻¹) confirm functional groups .
- Mass spectrometry : Molecular ion peaks ([M+H]<sup>+</sup>) align with theoretical molecular weights (e.g., 313 m/z for C13H16N2O5S) .
Advanced Research Questions
Q. What reaction mechanisms govern the hydrolysis of Boc-protected intermediates?
The base-catalyzed saponification of esters involves nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate. Acidification protonates the carboxylate, driving precipitation. Steric hindrance from the 2-methylphenyl group may slow hydrolysis, requiring extended reaction times (≥24 hours) . Kinetic studies using <sup>13</sup>C NMR can track ester cleavage rates .
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?
- Variable temperature NMR : Assess conformational flexibility of the piperidine ring, which may cause splitting or broadening of peaks .
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding, as demonstrated for analogous piperidinecarboxamides .
- DFT calculations : Predict theoretical NMR/IR spectra to cross-validate experimental data .
Q. What strategies optimize yield in large-scale synthesis?
- Solvent optimization : Replace EtOH with THF/water mixtures to enhance solubility of intermediates .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate saponification .
- In-line monitoring : Employ FTIR or Raman spectroscopy to detect reaction endpoints and minimize over-processing .
Q. How is the compound evaluated for biological activity in drug discovery?
- Enzyme inhibition assays : Test against targets like carbonic anhydrase, where piperidinecarboxylic acids act as inhibitors .
- SAR studies : Modify the 2-methylphenyl or Boc groups to assess impact on binding affinity .
- ADME profiling : Use HPLC-MS to measure metabolic stability in liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
